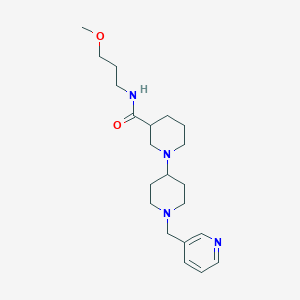
N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPBC, is a compound synthesized for scientific research purposes. MPBC is a selective antagonist for the dopamine D3 receptor, which is a target for the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist for the dopamine D3 receptor, which is a G protein-coupled receptor that is mainly expressed in the mesolimbic and mesocortical areas of the brain. The dopamine D3 receptor is involved in the regulation of reward, motivation, and cognitive function. This compound blocks the binding of dopamine to the dopamine D3 receptor, which leads to a decrease in dopamine signaling and a reduction in the activity of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound has been shown to have specific effects on the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and cognitive function. This compound has been shown to decrease the activity of dopaminergic neurons, which may lead to a reduction in drug-seeking behavior and addiction. This compound has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments include its selectivity for the dopamine D3 receptor, which allows for precise investigation of the role of this receptor in neurological and psychiatric disorders. The limitations of using this compound in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and its limited availability.
Direcciones Futuras
For the use of N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide in scientific research include investigating the potential therapeutic effects of this compound in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Further studies are needed to investigate the effects of this compound on cognitive function and memory in humans. The development of more efficient synthesis methods for this compound may also facilitate its use in future scientific research studies.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1-(pyridin-3-ylmethyl)piperazine with 3-chloropropyl methyl ether, followed by the reaction with 3-(bromomethyl)benzoic acid and the final step of amidation with 3-aminopropionitrile. The synthesis of this compound is a multi-step process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been used in various scientific research studies to investigate the role of the dopamine D3 receptor in neurological and psychiatric disorders. This compound has shown potential in the treatment of drug addiction, schizophrenia, and Parkinson's disease. This compound has also been used to study the effects of dopamine D3 receptor antagonists on cognitive function and memory.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O2/c1-27-14-4-10-23-21(26)19-6-3-11-25(17-19)20-7-12-24(13-8-20)16-18-5-2-9-22-15-18/h2,5,9,15,19-20H,3-4,6-8,10-14,16-17H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQHHSYZCADOLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5370291.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(3-methylpyridin-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5370305.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5370320.png)




![3-fluoro-4-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5370348.png)
![1-[(2,5-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5370360.png)
![2-cyclohexyl-6-(2-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5370370.png)
![N-[2-(cyclopentylthio)ethyl]-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5370371.png)


![4-chloro-1-[(2,5-dimethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5370391.png)